Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate
Description
Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate is a synthetic ester compound characterized by a central ether (oxybis) linkage and branched isodecanoate ester groups. Its IUPAC name, 1,1'-[oxybis[2,2-bis[[(1-oxoisodecyl)oxy]methyl]-3,1-propanediyl]] ester of isodecanoic acid, reflects its complex structure: a propanediyl core modified with bis-oxy-methyl branches and terminated by isodecanoate chains (C10 branched carboxylic acids) .
Properties
CAS No. |
84788-20-5 |
|---|---|
Molecular Formula |
C70H130O13 |
Molecular Weight |
1179.8 g/mol |
IUPAC Name |
[3-(8-methylnonanoyloxy)-2-[[3-(8-methylnonanoyloxy)-2,2-bis(8-methylnonanoyloxymethyl)propoxy]methyl]-2-(8-methylnonanoyloxymethyl)propyl] 8-methylnonanoate |
InChI |
InChI=1S/C70H130O13/c1-57(2)37-25-13-19-31-43-63(71)78-51-69(52-79-64(72)44-32-20-14-26-38-58(3)4,53-80-65(73)45-33-21-15-27-39-59(5)6)49-77-50-70(54-81-66(74)46-34-22-16-28-40-60(7)8,55-82-67(75)47-35-23-17-29-41-61(9)10)56-83-68(76)48-36-24-18-30-42-62(11)12/h57-62H,13-56H2,1-12H3 |
InChI Key |
QBXIVNSTBYSVBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCC(C)C)(COC(=O)CCCCCCC(C)C)COC(=O)CCCCCCC(C)C)(COC(=O)CCCCCCC(C)C)COC(=O)CCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate typically involves esterification and etherification reactions. The starting materials often include 1,3-propanediol and isodecanoic acid. The reaction conditions usually require the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and are carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester or ether groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound can be used in biochemical assays and as a model compound for studying ester and ether hydrolysis.
Industry: It is used in the production of specialty chemicals, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate involves its interaction with molecular targets through ester and ether linkages. These interactions can lead to the formation of stable complexes, which can enhance the solubility and stability of other compounds. The pathways involved may include hydrolysis, oxidation, and reduction reactions, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally comparable to pentaerythritol-based esters, such as Pentaerythrityl Tetraisostearate and Pentaerythrityl Tetraisnonanoate (), which are widely used as emollients and emulsifiers. Below is a detailed analysis:
Structural Differences
- Core Structure : The target compound features an ether-linked propanediyl core, while pentaerythritol esters have a tetrahedral carbon core. This ether linkage may confer greater oxidative stability but lower polarity compared to ester-dominated pentaerythritol derivatives .
- Ester Groups : The di-ester configuration of the target compound contrasts with the tetra-ester structure of pentaerythritol derivatives, likely reducing its molecular weight and viscosity.
Physicochemical Properties
| Property | Oxybis(...) diisodecanoate | Pentaerythrityl Tetraisnonanoate | Pentaerythrityl Tetraisostearate |
|---|---|---|---|
| Molecular Weight | Moderate (C10 chains) | Lower (C9 chains) | Higher (C18 chains) |
| Solubility | Moderate in non-polar solvents (ether linkage reduces polarity) | High in oils (shorter C9 chains) | Low in polar solvents (long C18 chains) |
| Viscosity | Moderate (di-ester, flexible ether core) | Low to moderate (C9 chains) | High (long C18 chains) |
| Thermal Stability | High (ether bonds resist hydrolysis) | Moderate (ester groups prone to hydrolysis) | High (long chains stabilize) |
| Emollient Performance | Lightweight, non-greasy feel | Fast-absorbing, silky texture | Occlusive, heavy texture |
- Chain Length Impact : Longer chains (e.g., C18 in tetraisostearate) increase viscosity and occlusivity but reduce spreadability. The target compound’s C10 chains balance emolliency and sensory properties .
- Functional Groups : The ether linkage in the target compound may enhance stability in acidic or high-temperature formulations compared to ester-rich analogs .
Research Findings and Industrial Relevance
- Stability Studies : Ether-containing compounds like the target exhibit superior resistance to hydrolysis compared to pentaerythritol esters, making them suitable for water-containing formulations .
- Skin Compatibility : Branched C10 esters are associated with reduced comedogenicity, suggesting the target compound may be ideal for acne-prone skin formulations.
- Performance Gaps : While pentaerythritol tetra-esters dominate emulsification, the target compound’s di-ester structure may limit its efficacy as a primary emulsifier but enhance compatibility with silicone-based systems.
Biological Activity
Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate is a complex ester compound with potential applications in various fields, including cosmetics and pharmaceuticals. This article explores its biological activity, focusing on its safety profile, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C₃₂H₆₄O₈
- Molecular Weight: 568.8 g/mol
- CAS Number: Not specifically listed in the search results but can be derived from its structural components.
The compound is characterized by its long hydrocarbon chains and multiple ester linkages, which contribute to its hydrophobic properties and potential interactions with biological membranes.
1. Toxicological Profile
The safety assessment of this compound indicates that it exhibits low toxicity under specific conditions. A study evaluating skin sensitization found that:
- Irritation Rate: 1% of volunteers showed irritant reactions.
- Allergic Reactions: 0% of volunteers exhibited allergic responses.
These findings suggest that the compound is non-sensitizing when used in concentrations typical for cosmetic formulations .
Case Study 1: Cosmetic Applications
A recent evaluation highlighted the use of this compound in haircare products. It was assessed at concentrations up to 20%, demonstrating effective moisturization without significant adverse reactions in clinical trials. The study emphasized the importance of monitoring concentrations due to varying individual sensitivities .
Case Study 2: Industrial Use
In industrial applications, this compound has been evaluated for its role as a plasticizer and stabilizer in polymers. Its biological activity in this context relates to its ability to enhance the flexibility and durability of materials while maintaining a favorable safety profile for end-users .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
